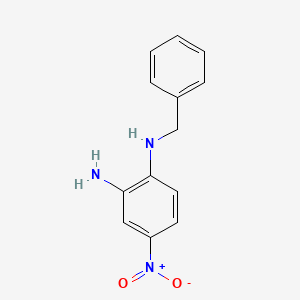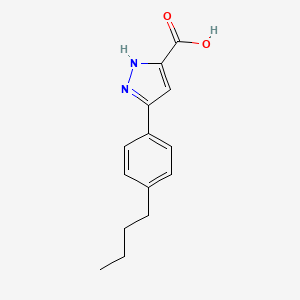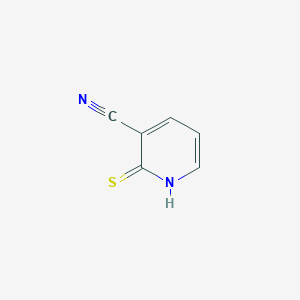
2,2,2-Trifluoroethanethioamide
Vue d'ensemble
Description
2,2,2-Trifluoroethanethioamide is a chemical compound with the molecular formula C2H2F3NS . It has an average mass of 129.104 Da and a monoisotopic mass of 128.986008 Da .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethanethioamide consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethanethioamide has a density of 1.5±0.1 g/cm3 . Its boiling point is 104.0±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
Organic Synthesis
2,2,2-Trifluoroethanethioamide: is utilized in organic synthesis as a building block for the creation of more complex molecules. Its trifluoromethyl group can act as a lipophilic bioisostere, making it valuable in the development of pharmaceuticals where the introduction of fluorine atoms can enhance the biological activity and metabolic stability of the compounds .
Medicinal Chemistry
In medicinal chemistry, 2,2,2-Trifluoroethanethioamide serves as a precursor for the synthesis of various therapeutic agents. Its unique structure allows for the formation of thioamides, which are key intermediates in the production of certain antiviral and antibacterial drugs .
Agricultural Chemistry
This compound finds applications in agricultural chemistry for the synthesis of agrochemicals. The trifluoromethyl group in 2,2,2-Trifluoroethanethioamide is often found in herbicides and pesticides, contributing to their effectiveness and selectivity .
Material Science
In material science, 2,2,2-Trifluoroethanethioamide can be used to modify surface properties of materials. The introduction of fluorinated compounds can result in materials with altered hydrophobicity, which is beneficial for creating water-repellent surfaces .
Catalysis
2,2,2-Trifluoroethanethioamide: may be employed as a ligand in catalysis. Its ability to bind to metals can facilitate various catalytic processes, including those used in the production of polymers and fine chemicals .
Analytical Chemistry
In analytical chemistry, derivatives of 2,2,2-Trifluoroethanethioamide can be used as standards or reagents. Its well-defined structure and stability under various conditions make it suitable for use in calibration and quantitative analyses .
Fluorine Chemistry Research
The compound is of particular interest in fluorine chemistry research, where scientists explore the properties and reactivity of fluorinated compounds. The trifluoromethyl group in 2,2,2-Trifluoroethanethioamide is a common motif in this field of study .
Environmental Science
Lastly, in environmental science, research into the breakdown and transformation of fluorinated compounds like 2,2,2-Trifluoroethanethioamide is crucial. Understanding its environmental fate can inform the design of more eco-friendly chemicals .
Propriétés
IUPAC Name |
2,2,2-trifluoroethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBAIMIVLDKBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403159 | |
| Record name | 2,2,2-trifluoroethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethanethioamide | |
CAS RN |
421-52-3 | |
| Record name | 421-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluorothioacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the introduction of a trifluoromethyl group a point of interest in the synthesis of tellurium-containing compounds?
A1: Telluroganic compounds exhibit various biological activities, including antitumor, antioxidant, and antiparasitic properties [, ]. The research suggests that introducing a trifluoromethyl group to these compounds can significantly enhance their biological activity [, ]. This enhancement likely stems from the unique properties of the trifluoromethyl group, such as its electron-withdrawing nature and metabolic stability.
Q2: What was the main finding of the research regarding the reaction of N-allyltrifluorothioacetamide with aryltellurium trichloride?
A2: The research demonstrated that reacting N-allyltrifluorothioacetamide with p-methoxyphenyltellurium trichloride in chloroform or tetrahydrofuran at room temperature leads to the formation of an addition product [, ]. This product, N-(2-chloro-3-(dichloro(4-methoxyphenyl)-)-l4-4-tellanyl)propyl]-2,2,2-trifluoroethanethioamide, arises from the electrophilic attack of the aryltellurium trichloride on the double bond of the N-allyl group [, ]. This finding provides valuable insights into the reactivity of N-allyltrifluorothioacetamide and its potential in synthesizing more complex tellurium-containing molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
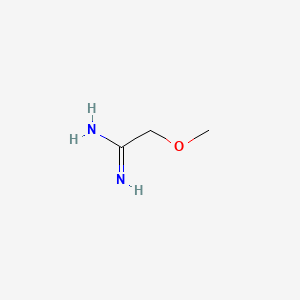

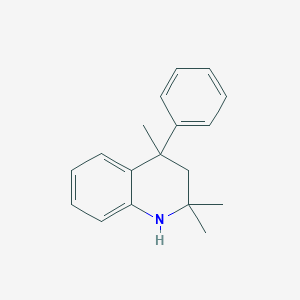
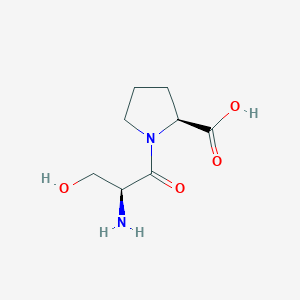
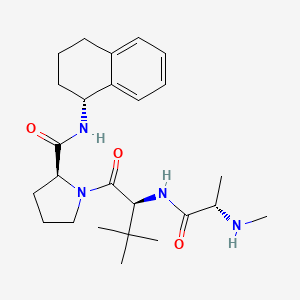

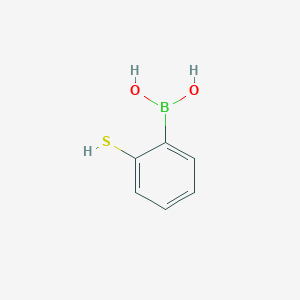
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)


